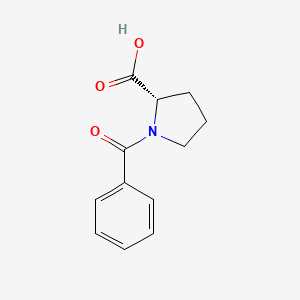

N-Benzoyl-L-proline

Descripción general

Descripción

N-Benzoyl-L-proline is an organic compound with the molecular formula C12H13NO3. It is a derivative of L-proline, an amino acid, where the amino group is protected by a benzoyl group. This compound is often used in organic synthesis and as a building block in the preparation of various pharmaceuticals and biologically active molecules.

Mecanismo De Acción

Target of Action

N-Benzoyl-L-proline, also known as 1-benzoyl-L-proline, is a complex organic compound. It’s known that proline derivatives can interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It’s known that proline derivatives can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in enzymatic reactions . The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

For instance, proline metabolism is linked to the respiratory electron transport chain and can generate reactive oxygen species (ROS), which are involved in various signaling pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

N-Benzoyl-L-proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in proline metabolism, which refers to the enzyme-catalyzed inter-conversion of L-proline and L-glutamate . The biosynthetic and catabolic arms of this process have distinct enzymes but share the common intermediate Δ1-pyrroline-5-carboxylate (P5C) and its hydrolysis product, L-glutamate-γ-semialdehyde (GSAL) .

Cellular Effects

It is known that proline metabolism, which this compound is involved in, features prominently in the unique metabolism of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the context of proline metabolism, the cycling of proline and Δ1-pyrroline-5-carboxylate through the proline metabolic cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .

Metabolic Pathways

This compound is involved in the metabolic pathway of proline metabolism . This pathway involves various enzymes and cofactors, and it can affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Benzoyl-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable processes, such as continuous flow chemistry or the use of automated synthesis equipment. These methods ensure higher yields and purity while reducing the production time and cost .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzoyl-L-proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-Benzoyl-L-proline has been extensively studied for its applications in various scientific domains:

Chemistry

- Chiral Building Block : It serves as a crucial chiral auxiliary in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds. Its unique steric and electronic properties facilitate the formation of complex organic molecules.

- Catalysis : The compound is employed as a catalyst in several reactions, including the synthesis of proline-derived compounds and other pharmaceuticals.

Biology

- Enzyme-Substrate Interaction Studies : this compound is utilized as a model compound to investigate enzyme-substrate interactions, aiding in the understanding of protein folding and function.

- Proline Metabolism Research : It plays a role in studying proline metabolism pathways, which are significant in cancer biology due to their influence on cellular growth and redox homeostasis.

Medicine

- Pharmaceutical Development : this compound is involved in synthesizing proline-based drugs and peptides. Its derivatives have shown potential as therapeutic agents against various diseases, including Chagas disease.

- Antiproliferative Activity : Research has demonstrated that derivatives of this compound can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, by targeting proline uptake mechanisms within the parasite .

Case Study 1: Antiproliferative Activity Against Trypanosoma cruzi

A study explored the development of novel inhibitors targeting L-proline uptake as a strategy against Trypanosoma cruzi. Compounds derived from this compound were synthesized and evaluated for their ability to inhibit proline transporters, demonstrating significant antiproliferative effects on epimastigotes. This research highlights the potential for using proline derivatives in developing new treatments for Chagas disease .

Case Study 2: Enzyme Kinetics

This compound has been used to study enzyme kinetics involving plasma kallikrein. The compound acts as a chromogenic substrate, allowing researchers to monitor enzyme activity through colorimetric changes upon amidolysis. This application is crucial for understanding enzyme mechanisms in biological systems .

Table 1: Comparison with Similar Compounds

| Compound | Structure | Unique Properties |

|---|---|---|

| N-Benzyl-L-proline | Benzyl group instead of benzoyl | Less sterically hindered; different reactivity |

| N-Acetyl-L-proline | Acetyl group | Different electronic properties; used in peptide synthesis |

| L-Proline | Parent amino acid | No protective groups; fundamental building block |

Table 2: Applications Summary

| Application Area | Specific Use | Example/Case Study Reference |

|---|---|---|

| Chemistry | Asymmetric synthesis | Chiral building block in drug synthesis |

| Biology | Enzyme-substrate interaction studies | Research on protein folding |

| Medicine | Development of antiparasitic drugs | Inhibition of Trypanosoma cruzi growth |

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyl-L-proline: Similar in structure but with a benzyl group instead of a benzoyl group.

N-Acetyl-L-proline: Contains an acetyl group instead of a benzoyl group.

L-Proline: The parent amino acid without any protective groups.

Uniqueness

N-Benzoyl-L-proline is unique due to the presence of the benzoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary. Its ability to undergo various chemical transformations also enhances its versatility in organic synthesis .

Actividad Biológica

N-Benzoyl-L-proline is a proline derivative that has garnered attention for its diverse biological activities and applications in scientific research. This compound is recognized not only for its role as a chiral building block in organic synthesis but also for its potential therapeutic implications, particularly in the context of metabolic pathways and enzyme interactions.

Chemical Structure and Properties

This compound (C₁₂H₁₃NO₃) features a benzoyl group attached to the nitrogen of L-proline. This configuration allows it to participate in various biochemical processes, influencing protein interactions and enzymatic activities. The compound's structure is critical for its biological function, as it can modulate the activity of enzymes involved in proline metabolism and other pathways.

Target Interactions

This compound interacts with various proteins and enzymes, impacting their function through several mechanisms:

- Binding to Active Sites : The compound can occupy active sites on enzymes, inhibiting or altering their activity.

- Conformational Changes : It may induce changes in protein structure, affecting how proteins interact with substrates or other molecules.

- Enzymatic Reactions : this compound participates in enzyme-catalyzed reactions, particularly those involving proline metabolism, which is crucial for cellular energy production and redox balance .

Biochemical Pathways

The compound plays a significant role in proline metabolism, which is linked to key cellular processes:

- Energy Production : Proline can be oxidized to support ATP synthesis via the respiratory electron transport chain.

- Cellular Growth Regulation : The cycling of proline through metabolic pathways influences cell growth and apoptosis, particularly in cancer cells where metabolic reprogramming is common .

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Studies have shown that derivatives of proline, including N-benzoyl derivatives, can inhibit the growth of certain cancer cell lines by disrupting metabolic pathways essential for cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its potential against pathogens such as Trypanosoma cruzi, where it inhibits proline uptake necessary for the parasite's survival .

Case Studies

- Antitrypanosomal Activity : A study investigated the antitrypanosomal properties of this compound derivatives. The findings indicated that these compounds could effectively inhibit T. cruzi proliferation by interfering with proline transport mechanisms critical for the parasite's energy metabolism .

- Enzyme Interaction Studies : Research demonstrated that this compound could serve as a model compound for studying enzyme-substrate interactions in vitro. Its ability to modify enzyme activity has implications for drug design targeting specific metabolic pathways .

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Chemical Synthesis : It is utilized as a chiral building block in synthesizing complex organic molecules and pharmaceuticals.

- Biological Research : As a model compound, it aids in understanding enzyme kinetics and protein folding mechanisms.

- Pharmaceutical Development : Its derivatives are explored for potential therapeutic applications, particularly in oncology and infectious diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S)-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426281 | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-58-8 | |

| Record name | 1-Benzoyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that N-Benzoyl-L-proline-L-phenylalanine-L-arginine-p-nitroanilide is used as a substrate for a plasma kallikrein. What is the significance of observing its amidolysis in this context?

A1: this compound-L-phenylalanine-L-arginine-p-nitroanilide serves as a chromogenic substrate for enzymes like plasma kallikrein. [] Amidolysis of this compound by kallikrein releases p-nitroaniline, a colored product. Monitoring the appearance of this color allows researchers to measure the enzyme's activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.